Platinum Complex Cytotoxicity: cis-1,2-Bis(aminomethyl)cyclohexane Resistance Factor Advantage
Platinum(II) complexes bearing the cis-1,2-bis(aminomethyl)cyclohexane ligand demonstrate a substantially lower resistance factor (RF) against cisplatin-resistant ovarian carcinoma cells compared to picoplatin. This indicates superior retention of cytotoxic activity in resistant tumor models [1].
| Evidence Dimension | Resistance Factor (RF) - Ratio of IC₅₀(A2780R) to IC₅₀(A2780) |
|---|---|
| Target Compound Data | RF range: 0.59 to 1.14 (for complexes 1-8 with cis-1,2-bis(aminomethyl)cyclohexane ligand) |
| Comparator Or Baseline | Picoplatin: RF = 2.0 |
| Quantified Difference | cis-ligand complexes: RF 0.59-1.14 vs. Picoplatin: RF 2.0; approx. 43-71% lower RF |
| Conditions | A2780 (cisplatin-sensitive) and A2780R (cisplatin-resistant) ovarian carcinoma cell lines |
Why This Matters
For medicinal chemistry programs developing platinum-based anticancer agents, selecting this cis-diamine scaffold over alternatives like picoplatin yields complexes with reduced susceptibility to acquired drug resistance, a critical efficacy differentiator.
- [1] de Mier-Vinué, J., et al. (2008). Synthesis, DNA interaction and cytotoxicity studies of cis-{[1,2-bis(aminomethyl)cyclohexane]dihalo}platinum(II) complexes. Journal of Inorganic Biochemistry, 102(5-6), 1183-1191. View Source
